molecular formula C22H17F4NO2 B3484519 2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Cat. No.: B3484519
M. Wt: 403.4 g/mol
InChI Key: ZDVVDDZAIFNAPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a diphenyl group, a tetrafluoroethoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide typically involves multiple steps, starting with the preparation of the tetrafluoroethoxyphenyl intermediate. One common approach is to react 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde with an amine under reductive amination conditions to form the corresponding amine derivative. This intermediate is then subjected to acylation with diphenylacetyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions can occur at the amide nitrogen or the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of oxo derivatives, such as ketones or carboxylic acids.

  • Reduction: : Formation of reduced amine or alcohol derivatives.

  • Substitution: : Formation of substituted amides or aromatic compounds.

Scientific Research Applications

2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may serve as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.

  • Medicine: : Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: : Application in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound can enhance its binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target system.

Comparison with Similar Compounds

2,2-Diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide is unique due to its combination of diphenyl and tetrafluoroethoxy groups. Similar compounds include:

  • 2,2-Diphenylacetamide: : Lacks the tetrafluoroethoxy group, resulting in different chemical properties and reactivity.

  • 4-(1,1,2,2-Tetrafluoroethoxy)aniline: : A simpler compound without the diphenyl group, used as an intermediate in the synthesis of more complex molecules.

  • N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: : Contains a boronic acid derivative, which imparts different reactivity compared to the tetrafluoroethoxy group.

Properties

IUPAC Name

2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4NO2/c23-21(24)22(25,26)29-18-13-11-17(12-14-18)27-20(28)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVVDDZAIFNAPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2,2-diphenyl-N-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.